Methyl 5-methoxybenzofuran-2-carboxylate

Description

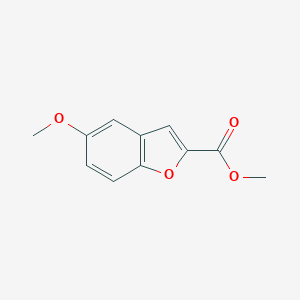

Methyl 5-methoxybenzofuran-2-carboxylate (CAS 1751-24-2) is a benzofuran derivative with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol . Structurally, it features a methoxy (-OCH₃) substituent at position 5 of the benzofuran core and a methyl ester (-COOCH₃) at position 2. This compound is primarily used in pharmaceutical research and organic synthesis due to its role as a precursor for bioactive molecules. It is stored under dry conditions at 2–8°C and carries a GHS warning (H302: harmful if swallowed) .

Properties

IUPAC Name |

methyl 5-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-8-3-4-9-7(5-8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYBASHGWDCRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565358 | |

| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1751-24-2 | |

| Record name | Methyl 5-methoxy-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of 5-Hydroxybenzofuran-2-Carboxylic Acid

A widely cited approach involves methylating 5-hydroxybenzofuran-2-carboxylic acid using dimethyl sulfate (DMS) under alkaline conditions.

Reaction Conditions and Optimization

-

Substrate : 5-Hydroxybenzofuran-2-carboxylic acid (20 mmol)

-

Methylation Agent : Dimethyl sulfate (60 mmol)

-

Base : Potassium carbonate (20 mmol)

-

Solvent : Acetone (30 mL)

-

Temperature : Reflux (56–60°C)

The reaction proceeds via nucleophilic substitution, where the hydroxyl group at position 5 is deprotonated by K₂CO₃, facilitating attack on the electrophilic methyl group of DMS. The methyl ester at position 2 is introduced concurrently by esterification of the carboxylic acid group using methanol or via in situ transesterification.

Yield and Purity :

Challenges and Mitigation

-

Over-Methylation : Excess DMS may lead to dimethylation of the furan oxygen. This is mitigated by stoichiometric control and gradual addition of DMS.

-

Solvent Selection : Acetone ensures solubility of both polar (K₂CO₃) and non-polar (DMS) reactants, though tetrahydrofuran (THF) has been explored as an alternative.

Cyclization of 2-Hydroxy-5-Methoxybenzoic Acid Derivatives

An alternative route involves constructing the benzofuran ring from a phenolic precursor. For example, 2-hydroxy-5-methoxybenzoic acid undergoes cyclization under acidic or oxidative conditions to form the benzofuran core.

Acid-Catalyzed Cyclization

-

Substrate : 2-Hydroxy-5-methoxybenzoic acid

-

Catalyst : Concentrated H₂SO₄ or polyphosphoric acid (PPA)

-

Solvent : Acetic anhydride

-

Temperature : 80–100°C

The mechanism involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the hydroxyl group at position 2, leading to furan ring closure. Subsequent esterification with methanol yields the target compound.

Yield : 60–70% after recrystallization from ethanol.

Halogenation and Functional Group Interconversion

Halogenated intermediates are critical for further functionalization. For instance, bromination at position 6 of this compound enables cross-coupling reactions (e.g., Suzuki-Miyaura).

Bromination Using N-Bromosuccinimide (NBS)

-

Substrate : this compound

-

Brominating Agent : NBS (1.1 equiv)

-

Initiator : Benzoyl peroxide (cat.)

-

Solvent : CCl₄

-

Temperature : Reflux (76°C)

Outcome :

-

Methyl 6-bromo-5-methoxybenzofuran-2-carboxylate : 40–50% yield.

-

Byproducts : Dibrominated derivatives form if excess NBS is used.

Comparative Analysis of Synthetic Routes

Key Insights :

-

Direct methylation offers higher yields but requires pre-synthesized benzofuran cores.

-

Cyclization is advantageous for large-scale production but necessitates harsh acidic conditions.

Advanced Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzofuran core and regioselective substitutions. The dihedral angle between the methoxy and ester groups is 7.9°, indicating minimal steric hindrance.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Chemical Reactions Analysis

Types of Reactions: Methyl 5-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 5-methoxybenzofuran-2-carboxylate typically involves the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with reagents such as potassium carbonate and dimethyl sulfate in acetone, followed by purification techniques like chromatography. The synthesized derivatives have been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structural integrity and purity .

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial activity against various pathogens. Research indicates that these compounds exhibit significant efficacy against a range of Gram-positive cocci, Gram-negative rods, and yeasts. For instance, derivatives synthesized from this compound demonstrated potent antifungal properties, making them candidates for developing new antifungal agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Target Organism | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | High |

| Compound B | Escherichia coli | Moderate |

| Compound C | Candida albicans | High |

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy. Various derivatives have shown cytotoxic effects against different cancer cell lines, including ovarian carcinoma (Skov-3) and human hepatocellular carcinoma (HCC) cells. For example, a study indicated that certain derivatives inhibited cell growth significantly, with IC50 values indicating potent anticancer activity .

Table 2: Anticancer Activity of this compound Derivatives

| Compound Name | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound D | Skov-3 (Ovarian) | 10 |

| Compound E | A549 (Lung) | 16.4 |

| Compound F | MDA-MB-231 (Breast) | 1–10 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the benzofuran ring can significantly influence its potency against cancer cells and microbes. For instance, introducing substituents at the C-6 position has been associated with enhanced anticancer activity .

Mechanism of Action

The mechanism of action of methyl 5-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis or disrupting cellular processes . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Structural and Functional Group Variations

Comparative Analysis of Substituent Effects

Halogenated Derivatives

- Methyl 5-chloro- and 5-bromo-benzofuran-2-carboxylates (e.g., compounds in ): Halogens (Cl, Br) at position 5 enhance electrophilicity and biological activity. For example, ethyl 5-bromo-1-benzofuran-2-carboxylate exhibits a planar molecular geometry with a 4.8° angle between the carboxyl group and benzofuran ring, influencing its binding to biological targets .

Amino and Hydroxyalkyl Modifications

- Ethyl 5-[bis(2-hydroxyethyl)amino]-7-methoxybenzofuran-2-carboxylate : The introduction of bis(2-hydroxyethyl)amino groups increases water solubility, making it suitable for aqueous formulations. This modification contrasts with the parent compound’s lower solubility due to the methoxy and ester groups.

Ester Group Variations

- Replacement of the methyl ester (COOCH₃) with ethyl (COOCH₂CH₃) or 2-methoxyethyl esters (e.g., in ) alters metabolic stability. Ethyl esters generally exhibit slower hydrolysis rates in vivo compared to methyl esters .

Dihydrobenzofuran Derivatives

Biological Activity

Methyl 5-methoxybenzofuran-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a benzofuran core with a methoxy group and a carboxylate ester, which are critical for its biological activity. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its activity against various strains of bacteria and fungi, revealing promising results:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 12 mm |

| Candida albicans | 14 mm |

These findings suggest that the compound interferes with microbial cell wall synthesis or disrupts cellular processes, similar to other benzofuran derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 8.5 |

| ME-180 (Cervical Cancer) | 6.3 |

| HT-29 (Colorectal Cancer) | 7.1 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase. Studies indicate that compounds with methoxy groups at specific positions on the benzofuran ring exhibit enhanced antiproliferative activity .

Case Study: In Vivo Efficacy

In vivo studies using mouse models have further validated the anticancer effects of this compound. Administration resulted in significant tumor reduction compared to control groups, with minimal toxicity observed at therapeutic doses. This highlights its potential as a candidate for cancer therapy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Tubulin Binding : Similar to other benzofuran derivatives, it inhibits tubulin polymerization, disrupting mitotic spindle formation.

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Regulation : It alters the expression of cyclins and cyclin-dependent kinases, particularly promoting G2/M phase arrest .

Q & A

Q. What are the recommended spectroscopic methods for characterizing Methyl 5-methoxybenzofuran-2-carboxylate?

To confirm the structure and purity, employ a combination of:

- Infrared Spectroscopy (IR): Identify functional groups (e.g., ester carbonyl at ~1700–1750 cm⁻¹, methoxy C-O stretch at ~1250 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (~δ 6.5–7.5 ppm), and ester methyl groups (~δ 3.7–3.9 ppm) .

- ¹³C NMR: Carbonyl carbons (~δ 165–170 ppm) and aromatic carbons (~δ 110–160 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₁H₁₀O₄) .

Q. What synthetic routes are commonly used to prepare this compound?

A typical approach involves:

- Esterification of 5-Methoxybenzofuran-2-carboxylic Acid: React the acid with methanol in the presence of a catalyst (e.g., H₂SO₄) under reflux .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Key Parameters: Monitor reaction temperature (60–80°C) and stoichiometry (1:1.2 acid-to-methanol ratio) to minimize side products .

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

- Storage: Keep in a sealed container at –20°C to avoid degradation .

Advanced Research Questions

Q. How can conflicting melting point data for this compound be resolved?

Discrepancies in reported melting points (e.g., 62–65°C vs. 68–70°C) may arise from:

- Polymorphism: Recrystallize the compound using different solvents (e.g., ethanol vs. acetone) and compare thermal profiles via Differential Scanning Calorimetry (DSC) .

- Impurities: Analyze purity via HPLC (C18 column, acetonitrile/water mobile phase) and correlate with observed melting ranges .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Catalyst Screening: Test alternatives to H₂SO₄ (e.g., Amberlyst-15 or p-toluenesulfonic acid) to reduce side reactions .

- Solvent Selection: Use hexafluoroisopropanol (HFIP) to enhance reaction efficiency, as demonstrated in analogous benzofuran syntheses .

- Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track esterification progress and adjust reagent ratios dynamically .

Q. How can researchers address low reproducibility in biological activity studies involving this compound?

- Purity Verification: Ensure batch-to-batch consistency via LC-MS (>98% purity) and quantify trace impurities (e.g., residual solvents) .

- Solubility Optimization: Use DMSO/water mixtures (≤1% DMSO) to avoid aggregation in bioassays .

- Positive Controls: Include reference compounds (e.g., known benzofuran-based inhibitors) to validate assay conditions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.